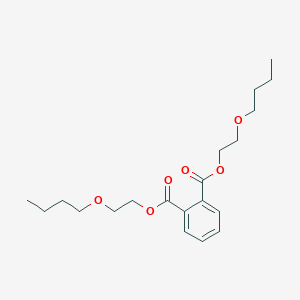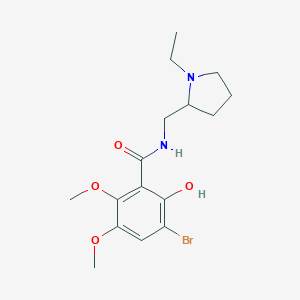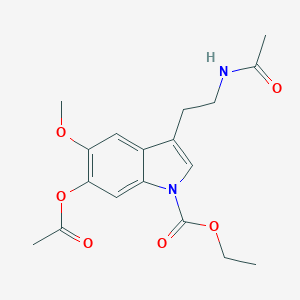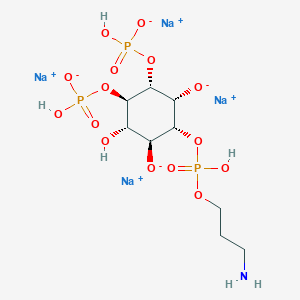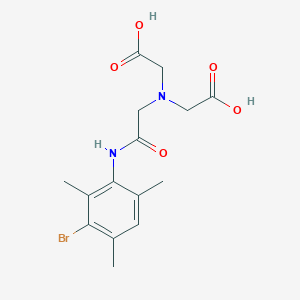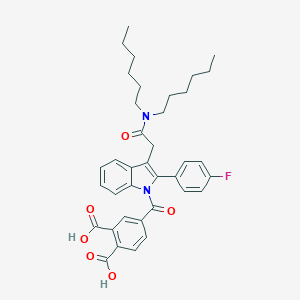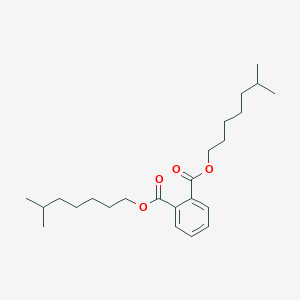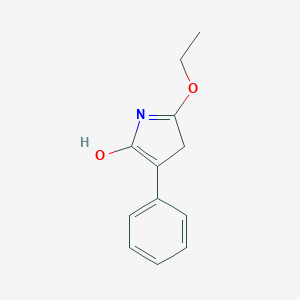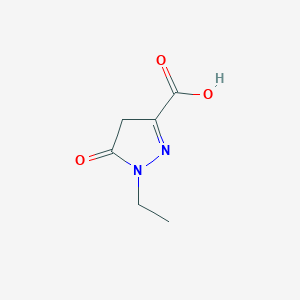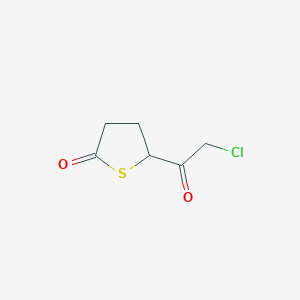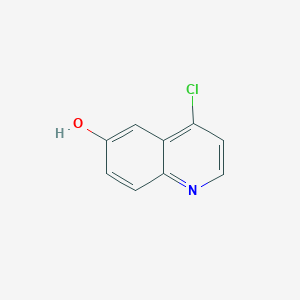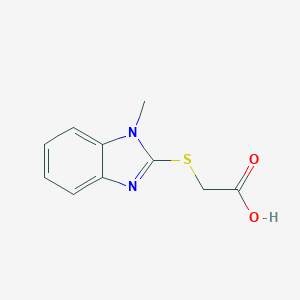
(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H10N2O2S . It is a derivative of benzimidazole, which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” has been studied using the B3LYP/6-311++G (d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
The compound and its derivatives are subjects of synthetic chemistry research, focusing on the development of novel synthetic pathways and chemical characterizations. For instance, studies have explored the synthesis of related compounds through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids, aiming to produce a variety of sulfur-containing heterocyclic compounds with potential applications in medicinal chemistry and material science (Rudyakova, Mirskova, & Levkovskaya, 2008).
Coordination Chemistry and Material Science
Research has also focused on the compound's role in the synthesis of coordination polymers, demonstrating its utility in creating materials with specific adsorption properties. For example, a nickel coordination polymer based on a derivative of the compound showed selective removal of methyl orange from solutions, highlighting its potential in environmental cleanup and filtration technologies (Yin et al., 2018).
Fluorescence Applications and Luminescence Studies
The compound has been utilized in developing fluorescence-based applications. Research into rhenium tricarbonyl core complexes incorporating benzimidazole and other heterocyclic derivatives of the compound has revealed their potential in luminescence studies, offering insights into the design of fluorescent probes and sensors (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial and Biological Activity
Further, the compound and its derivatives have been studied for their antimicrobial properties. Synthesis and evaluation of benzimidazole acetic acid derivatives, including modifications with triazolone, have shown promising antimicrobial and antitubercular activities, suggesting their potential in developing new therapeutic agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Novel Drug Discovery and Antitrichinellosis Activity
Explorations into the tautomerism and isomerism of benzimidazole derivatives, including those related to the compound, have contributed to understanding their structural properties and biological activities, particularly in the context of antitrichinellosis active compounds. This research aids in the drug discovery process, highlighting the compound's significance in medicinal chemistry (Anichina, Mavrova, Yancheva, Tsenov, & Dimitrov, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMIGLPXWPOCTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355307 |
Source


|
| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |
CAS RN |
159222-24-9 |
Source


|
| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
